24,25-Dihydroxyergocalciferol

Overview

Description

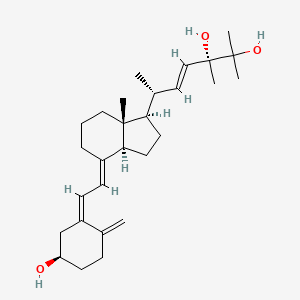

24,25-Dihydroxyergocalciferol is a metabolite of ergocalciferol, also known as vitamin D2. This compound is formed through the hydroxylation of ergocalciferol and plays a role in the regulation of calcium and phosphate metabolism in the body. It is structurally similar to other vitamin D metabolites but has unique properties that distinguish it from its counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroxyergocalciferol typically involves the hydroxylation of ergocalciferol. This process can be carried out using various hydroxylating agents under controlled conditions. One common method involves the use of cytochrome P450 enzymes, specifically CYP24A1, which catalyzes the hydroxylation at the 24th and 25th positions of the ergocalciferol molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary hydroxylating enzymes. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 24,25-Dihydroxyergocalciferol undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form other hydroxylated metabolites.

Reduction: Reduction reactions can convert it back to ergocalciferol or other intermediates.

Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include other hydroxylated forms of ergocalciferol, such as 1,25-dihydroxyergocalciferol and 25-hydroxyergocalciferol .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 24,25-dihydroxyergocalciferol and its derivatives. For instance, modified analogs of 1,25-dihydroxyergocalciferol were synthesized to evaluate their antiproliferative effects on colorectal cancer cells. The analogs PRI-5105 and PRI-5106 demonstrated higher antiproliferative activity against HT-29 colorectal cancer cells than the standard 1,25-dihydroxyvitamin D3. Notably, these compounds enhanced the efficacy of 5-fluorouracil, a common chemotherapeutic agent, indicating their potential as adjunctive treatments in cancer therapy .

Bone Health and Mineralization

The role of this compound in bone health is also significant. It has been implicated in endochondral bone formation processes. Studies suggest that both 1,25-dihydroxyvitamin D and 24,25-dihydroxyvitamin D are necessary for optimal bone mineralization. Deletion of the enzyme CYP24A1, responsible for metabolizing vitamin D derivatives, leads to impaired mineralization due to excessive levels of 1,25-dihydroxyvitamin D while simultaneously reducing levels of 24,25-dihydroxyvitamin D . This indicates that maintaining a balance between these metabolites is crucial for proper bone health.

Metabolic Regulation

The metabolic effects of this compound extend to its influence on calcium homeostasis and metabolic disorders. Its lower calcemic activity compared to other vitamin D metabolites makes it a candidate for therapeutic use in conditions where calcium regulation is disrupted . Furthermore, its role in modulating immune responses suggests potential applications in autoimmune diseases like multiple sclerosis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 24,25-Dihydroxyergocalciferol involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of genes involved in calcium and phosphate metabolism. This regulation helps maintain proper levels of these minerals in the body, contributing to bone health and overall metabolic balance .

Comparison with Similar Compounds

1,25-Dihydroxyergocalciferol: Another hydroxylated form of ergocalciferol with higher biological activity.

25-Hydroxyergocalciferol: A precursor in the biosynthesis of 24,25-Dihydroxyergocalciferol.

24,25-Dihydroxycholecalciferol: A similar compound derived from cholecalciferol (vitamin D3) rather than ergocalciferol (vitamin D2).

Uniqueness: this compound is unique due to its specific hydroxylation pattern and its role in the metabolism of vitamin D2. Unlike its counterparts, it is primarily involved in the regulation of calcium and phosphate excretion rather than absorption .

Q & A

Basic Research Questions

Q. What is the metabolic pathway of 24,25-dihydroxyergocalciferol in humans, and how does it differ from other vitamin D metabolites?

- Methodological Answer : this compound (24,25(OH)₂D₂) is synthesized via hydroxylation of ergocalciferol (vitamin D₂) in the liver by 25-hydroxylase (CYP2R1) to form 25-hydroxyergocalciferol, followed by renal 24-hydroxylation via CYP24A1. This contrasts with cholecalciferol (vitamin D₃) metabolism, where CYP24A1 generates 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃). Both metabolites are considered inactive under physiological conditions but may play roles in vitamin D catabolism or tissue-specific signaling .

Q. How is this compound quantified in serum, and what are the limitations of current assays?

- Methodological Answer : Competitive protein-binding assays (e.g., using rat serum-binding proteins) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are common methods. However, cross-reactivity with structurally similar metabolites (e.g., 24,25(OH)₂D₃) can occur, as 24,25(OH)₂D₂ is 1.7 times less potent in displacing radiolabeled 25-hydroxycholecalciferol in protein-binding assays . LC/MS/MS offers higher specificity but requires rigorous validation to distinguish between D₂ and D₃ derivatives .

Q. What is the clinical significance of the 24,25(OH)₂D:25-OHD ratio in assessing vitamin D status?

- Methodological Answer : A low 24,25(OH)₂D:25-OHD ratio indicates impaired CYP24A1 activity, often observed in chronic kidney disease (CKD) or anticonvulsant-treated patients. This ratio serves as a biomarker for functional vitamin D deficiency, independent of total 25-OHD levels. Analytical validation using standardized LC/MS/MS protocols is critical to ensure accuracy, as inter-laboratory variability can affect clinical interpretations .

Q. What role does this compound play in bone metabolism?

- Methodological Answer : 24,25(OH)₂D₂ is implicated in osteoblast differentiation and bone mineralization. Studies in anticonvulsant-treated patients suggest its deficiency correlates with osteomalacia, likely due to reduced CYP24A1 activity. Experimental models should measure bone-specific biomarkers (e.g., alkaline phosphatase) alongside serum 24,25(OH)₂D₂ to isolate its effects from other vitamin D metabolites .

Advanced Research Questions

Q. How does renal dysfunction alter this compound metabolism, and what experimental models are suitable for studying this relationship?

- Methodological Answer : Reduced estimated glomerular filtration rate (eGFR) correlates with lower serum 24,25(OH)₂D₂ due to diminished CYP24A1 activity. Cohort studies using CKD patient cohorts should pair eGFR measurements with LC/MS/MS-based metabolite profiling. Longitudinal designs are recommended to capture dynamic changes, as 24,25(OH)₂D₂ variability over 10 weeks can exceed 34% in non-steady-state conditions .

Q. How do anticonvulsant medications influence this compound synthesis, and what mechanisms explain contradictory findings in clinical studies?

- Methodological Answer : Anticonvulsants like phenytoin may suppress CYP24A1 activity, reducing 24,25(OH)₂D₂ levels. However, conflicting reports of normal or elevated 1,25(OH)₂D₃ in treated patients suggest compensatory pathways (e.g., intestinal calcium malabsorption-induced secondary hyperparathyroidism). Controlled trials should stratify participants by calcium intake and measure parathyroid hormone (PTH) to isolate drug effects .

Q. What methodological challenges arise in distinguishing this compound from its D₃ analog and other dihydroxylated metabolites?

- Methodological Answer : Cross-reactivity in immunoassays and overlapping chromatographic retention times in LC/MS/MS necessitate orthogonal validation. For example, 24,25(OH)₂D₂ and 24,25(OH)₂D₃ require chromatographic separation using high-resolution columns. Additionally, interference from 23,25(OH)₂D₃—a urinary metabolite with comparable abundance—must be ruled out via selective ion monitoring .

Q. What analytical performance specifications are required to reliably quantify this compound in longitudinal studies?

- Methodological Answer : The International Federation of Clinical Chemistry (IFCC) recommends a relative measurement uncertainty (MU%) <14.9% to detect biologically significant changes. For studies requiring high sensitivity (e.g., low-dose vitamin D supplementation trials), MU% should be <10.5%. Harmonized protocols using isotope-labeled internal standards (e.g., deuterated 24,25(OH)₂D₂) improve reproducibility across cohorts .

Q. How do genetic polymorphisms in CYP24A1 affect this compound production, and what experimental approaches can elucidate their functional impact?

- Methodological Answer : Loss-of-function CYP24A1 mutations (e.g., rs6068812) reduce 24,25(OH)₂D₂ synthesis, leading to vitamin D toxicity in hypercalcemic patients. CRISPR-edited cell lines or murine models with CYP24A1 knockouts can be used to study compensatory metabolic pathways. Human studies should integrate genome-wide association data (GWAS) with metabolite profiling to identify modifier genes .

Properties

IUPAC Name |

(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23-,24-,25+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-BJWACDMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71183-99-8 | |

| Record name | 24,25-Dihydroxyvitamin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071183998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.